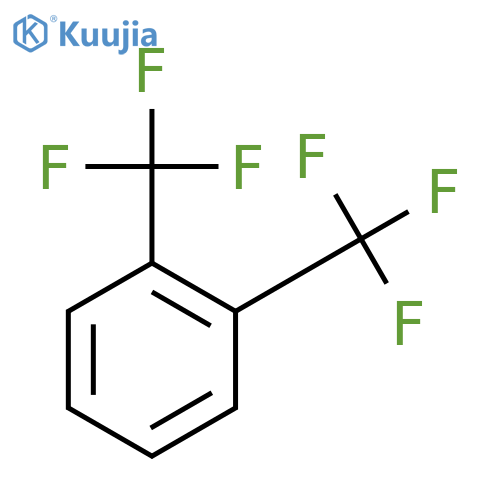Cas no 433-95-4 (1,2-Bis(trifluoromethyl)benzene)

433-95-4 structure
商品名:1,2-Bis(trifluoromethyl)benzene
1,2-Bis(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(trifluoromethyl)benzene
- o-Bis(trifluoromethyl)benzene
- o-Xylene, alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-
- 1,2-BIS(TRIFLUROMETHYL)BENZENE
- alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-o-xylene
- α,α,α,α',α',α'-Hexafluoro-o-xylene
- 1,2-Bis-(trifluoromethyl)benzene
- 1,2-Bis-trifluormethyl-benzol
- 1,2-bis-trifluoromethyl-benzene
- bis(trifluoromethyl)-benzene
- trifluoromethylbenzotrifluoride
- o-Xylene, a,a,a,a',a',a'-hexafluoro- (6CI,7CI,8CI)
- 1,2-Di(trifluoromethyl)benzene
- a,a,a,a',a',a'-Hexafluoro-o-xylene
- Benzene, 1,2-bis(trifluoromethyl)-
- o-Xylene, .alpha.,.alpha.,.alpha.,.alpha.',.alpha.',.alpha.'-hexafluoro-
- hexafluoroxylene
- Benzene, bis(trifluoromethyl)-
- KSC193C8F
- XXZOEDQFGXTEAD-UHFFFAOYSA-N
- 1,2-Bis(trifluoromethyl) benzene
- STL556585
- PC3081
- BBL102779
- 6000AB
- A
- AMY2561
- EINECS 207-092-3
- UNII-MRD8XU7FGR
- DTXSID90195818
- B3110
- 433-95-4
- MRD8XU7FGR
- InChI=1/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4
- A872705
- GS-6818
- MFCD03094218
- SCHEMBL63469
- AKOS005063710
- FT-0632127
- o-Ditrifluoromethylbenzene
- NS00042865
- DB-051076
- 26545-61-9
- 207-092-3
- DTXCID30118309
-
- MDL: MFCD03094218
- インチ: 1S/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H
- InChIKey: XXZOEDQFGXTEAD-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C([H])=C([H])C([H])=C1C(F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 214.02200
- どういたいしつりょう: 214.022
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.440(lit.)
- ふってん: 142°C(lit.)
- フラッシュポイント: 29.9℃
- 屈折率: 1.3920-1.3960
- PSA: 0.00000
- LogP: 3.72420
- ようかいせい: 使用できません
1,2-Bis(trifluoromethyl)benzene セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226,H315,H319
- 警告文: P210,P233,P241,P264,P280,P303+P361+P353,P305+P351+P338,P332+P351+P338,P337+P313,P362,P501,P403+P235
- 危険物輸送番号:1993
-
危険物標識:

- 危険レベル:3
- 包装グループ:III
1,2-Bis(trifluoromethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B415705-1g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 1g |
$ 69.00 | 2023-04-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021494-5g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97% | 5g |
¥729 | 2024-05-23 | |
| TRC | B415705-10g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 10g |
$ 178.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3110-25g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97.0%(GC) | 25g |
¥2590.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3110-5g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97.0%(GC) | 5g |
¥595.0 | 2022-06-10 | |
| TRC | B415705-25g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 25g |
$ 385.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071471-25g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97% | 25g |
6583CNY | 2021-05-10 | |
| Fluorochem | 034743-100g |
1,2-Bis(Trifluoromethyl)benzene |
433-95-4 | 97% | 100g |
£322.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B130138-1g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | >97.0%(GC) | 1g |
¥226.90 | 2023-09-04 | |
| A2B Chem LLC | AI50388-25g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 98% | 25g |
$114.00 | 2024-04-20 |
1,2-Bis(trifluoromethyl)benzene 関連文献
-
Ewa Pietrasiak,Eunsung Lee Chem. Commun. 2022 58 2799
-
2. Synthesis and photolysis of 1,2,3,8-tetrakis(trifluoromethyl)-cyclo-octatetraeneYoshiro Kobayashi,Akiri Ando,Kosuke Kawada,Itsumaro Kumadaki J. Chem. Soc. Chem. Commun. 1981 1289
-
3. Synthesis and photolysis of 1,2,3,8-tetrakis(trifluoromethyl)-cyclo-octatetraeneYoshiro Kobayashi,Akiri Ando,Kosuke Kawada,Itsumaro Kumadaki J. Chem. Soc. Chem. Commun. 1981 1289
-
Britt A. Vanchura,II,Sean M. Preshlock,Philipp C. Roosen,Venkata A. Kallepalli,Richard J. Staples,Robert E. Maleczka,Jr.,Daniel A. Singleton,Milton R. Smith,III Chem. Commun. 2010 46 7724
-
Craig Hicks,Brendan Duffy,Gráinne C. Hargaden Org. Chem. Front. 2014 1 716
433-95-4 (1,2-Bis(trifluoromethyl)benzene) 関連製品
- 13630-19-8(2-(Trifluoromethyl)toluene)
- 78164-31-5(3,4-Dimethylbenzotrifluoride)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:433-95-4)1,2-Bis(trifluoromethyl)benzene

清らかである:99%
はかる:25g
価格 ($):332.0